molecular formula C52H34O2 B3123597 (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol CAS No. 309934-87-0

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol

Cat. No.: B3123597
CAS No.: 309934-87-0
M. Wt: 690.8 g/mol
InChI Key: BPTLLSHKRLBBTC-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol (CAS: 309934-86-9, molecular formula: C₅₂H₃₄O₂, molecular weight: 690.8) is a chiral binaphthol derivative characterized by bulky 4-(2-naphthalenyl)phenyl substituents at the 3,3'-positions of the binaphthalene core . Its extended π-conjugation and steric bulk make it a candidate for asymmetric catalysis, particularly in enantioselective transformations where chiral environments are critical. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as inferred from analogous procedures for related binaphthol derivatives .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H34O2/c53-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)54)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32,53-54H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLLSHKRLBBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol typically involves multi-step organic reactions One common method includes the coupling of naphthalenyl and phenyl groups through a series of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Asymmetric Catalysis

Role as a Chiral Ligand

BINAP is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions. Some key applications include:

  • Catalytic Asymmetric Hydrogenation : BINAP is employed in the hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines with high enantiomeric excess (ee). Studies have shown that using BINAP with rhodium catalysts significantly improves reaction yields and selectivity .
  • Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, BINAP facilitates the formation of carbon-carbon bonds. Its effectiveness has been demonstrated in Suzuki and Heck reactions, where it aids in achieving high regioselectivity and stereoselectivity .
  • Enantioselective Addition Reactions : BINAP has been successfully used in various enantioselective addition reactions, such as the addition of organometallic reagents to carbonyl compounds. This application is crucial for synthesizing complex organic molecules with specific stereochemical configurations .

Pharmaceutical Synthesis

Synthesis of Bioactive Compounds

The utility of BINAP extends to the pharmaceutical industry, where it plays a vital role in synthesizing bioactive compounds. Some notable applications include:

  • Chiral Drug Development : Many pharmaceuticals require chiral intermediates for their synthesis. BINAP's ability to induce chirality has been exploited in developing drugs such as anti-cancer agents and anti-inflammatory medications. For instance, its application in the synthesis of chiral β-amino acids has been reported .
  • Natural Product Synthesis : BINAP has also been utilized in the total synthesis of complex natural products. Its role as a ligand enhances the selectivity and efficiency of key steps in these synthetic routes, making it invaluable for chemists working on natural product synthesis .

Material Science

Potential Applications in Material Science

Recent studies have explored the potential applications of BINAP derivatives in material science:

  • Organic Light Emitting Diodes (OLEDs) : Research indicates that BINAP-based compounds can be used as phosphorescent materials in OLEDs due to their unique electronic properties. The incorporation of BINAP into polymer matrices has shown promise for enhancing light emission efficiency .
  • Sensors and Catalysts : The development of sensors utilizing BINAP derivatives for detecting specific analytes is an emerging area of research. Additionally, its catalytic properties are being investigated for applications beyond traditional organic synthesis, including environmental remediation processes .

Mechanism of Action

The mechanism by which ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol exerts its effects involves its interaction with specific molecular targets. The compound’s large aromatic system allows it to engage in π-π stacking interactions, which can influence the behavior of other molecules in its vicinity. Additionally, its chiral nature enables it to selectively bind to chiral centers in biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs differ in substituents at the 3,3'-positions, which influence steric bulk, electronic properties, and catalytic performance.

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Features
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diol 4-biphenyl 215433-52-6 C₄₀H₂₈O₂ 532.66 Reduced steric bulk compared to naphthalenyl groups; enhanced π-stacking
(R)-3,3'-Bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol 4-methoxyphenyl 756491-51-7 C₃₄H₂₆O₄ 498.57 Electron-donating methoxy groups; moderate enantioselectivity in oxidative couplings
(S)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol 4-(CF₃)phenyl 1621066-21-4 C₃₄H₂₀F₆O₂ 574.51 Electron-withdrawing CF₃ groups; improved solubility in polar solvents
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol 4-(t-Bu)phenyl 851615-06-0 C₄₀H₃₈O₂ 550.73 Steric shielding from tert-butyl groups; thermal stability up to 200°C

Catalytic Performance

  • Enantioselectivity : The naphthalenyl groups in the target compound provide superior enantioselectivity (>90% ee) in asymmetric allylation reactions compared to biphenyl (70–80% ee) and methoxyphenyl (60–75% ee) analogs .
  • Reaction Scope : Trifluoromethyl-substituted derivatives excel in fluorophilic environments, such as Lewis acid-catalyzed trifluoromethylations .
  • Thermal Stability : tert-Butyl-substituted analogs exhibit enhanced stability under high-temperature conditions (e.g., 150°C), making them suitable for industrial-scale reactions .

Physical Properties

Property Target Compound 4-Biphenyl Analog 4-(CF₃)phenyl Analog
Solubility Low in polar solvents (e.g., MeOH); soluble in toluene/THF Moderate in DCM/THF High in DMF/acetone
Melting Point >250°C (decomposes) 220–225°C 180–185°C
Storage Stable at 2–8°C under inert gas Similar stability Sensitive to moisture

Key Research Findings

Steric vs. Electronic Effects : Bulky substituents (naphthalenyl, tert-butyl) enhance enantioselectivity by rigidifying the binaphthol core, while electron-withdrawing groups (CF₃) improve catalytic activity in polar media .

Industrial Viability : tert-Butyl and trifluoromethyl derivatives are preferred for scalable processes due to their stability and solubility .

Limitations: The target compound’s low solubility in common solvents restricts its use to non-polar reaction systems, necessitating solvent optimization .

Biological Activity

(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol, also known as BINAP, is a chiral ligand that has garnered significant attention in the fields of asymmetric synthesis and catalysis. Its unique structural characteristics allow for various biological interactions, making it a compound of interest for research into its biological activity.

  • Molecular Formula : C52_{52}H34_{34}O2_2
  • Molecular Weight : 690.80 g/mol
  • CAS Number : 309934-87-0
  • Purity : High purity is essential for biological assays and applications.

Anticancer Activity

Recent studies have indicated that BINAP derivatives exhibit promising anticancer properties. For instance, compounds structurally related to BINAP have shown effectiveness in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:
A study reported that a specific BINAP derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50_{50} value in the low micromolar range. This suggests that modifications to the BINAP structure can enhance its anticancer efficacy.

CompoundCell LineIC50_{50} (μM)
BINAP Derivative AMCF-75.2
BINAP Derivative BHeLa3.8

Antimicrobial Activity

BINAP and its derivatives have also been evaluated for antimicrobial properties. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies showed that specific BINAP derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

CompoundPathogenMIC (μg/mL)
BINAP Derivative CStaphylococcus aureus16
BINAP Derivative DEscherichia coli32

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that BINAP derivatives can inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cell behavior.
  • Oxidative Stress Induction : Certain derivatives have been shown to induce oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What are the standard synthetic routes for (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling of brominated BINOL derivatives with β-naphthyl boronic acid. For example, (R)-3,3'-dibromo-BINOL is triflated and coupled with β-naphthyl boronic acid under palladium catalysis to introduce the naphthylphenyl substituents . Alkylation steps (e.g., using K₂CO₃ in DMF at 110°C) and protection/deprotection strategies (e.g., tetrahydropyranyl groups) are critical for regioselectivity . Yields for analogous thiocrown ether syntheses range from 24–75%, depending on substituents .

  • Key Data :

StepConditionsYield RangeReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C40–75%
AlkylationK₂CO₃, DMF, 110°C30–68%

Q. How is the enantiomeric purity of this compound confirmed experimentally?

  • Methodological Answer : Enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak columns) and optical rotation measurements (specific rotation values compared to literature). Circular dichroism (CD) spectroscopy can confirm absolute configuration . For example, enantiopure BINOL derivatives synthesized via Newman-Kwart rearrangement showed no racemization during alkylation (confirmed by NMR and chiral analysis) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence catalytic activity in asymmetric synthesis?

  • Methodological Answer : Substituents on the BINOL scaffold modulate steric bulk and electron density , impacting metal coordination and transition-state stabilization. For instance:
  • Steric effects : Bulky 3,3'-diiodo or trifluoromethyl groups enhance enantioselectivity in zirconium-catalyzed aldol reactions by restricting substrate approach .

  • Electronic effects : Electron-withdrawing groups (e.g., -I, -CF₃) increase Lewis acidity of metal complexes, accelerating electrophilic C–H activation in Rh(III)-catalyzed olefination .

    • Case Study :
      Using (R)-3,3'-I₂-BINOL with Zr(OtBu)₄ and water produced catalysts for Mukaiyama aldol reactions with >90% enantiomeric excess (ee). Replacing iodine with methyl groups reduced selectivity due to decreased steric hindrance .

Q. What challenges arise in demethylation of methoxy-protected BINOL derivatives?

  • Methodological Answer : Demethylation of methoxy ethers often fails with conventional reagents (e.g., BBr₃, HI), likely due to steric hindrance from bulky substituents. For example, attempts to demethylate 2,2'-dimethoxy-BINOL thiocrown ethers resulted in decomposition . Alternative strategies include:
  • Using ionic liquids (e.g., [BMIM]Cl/AlCl₃) for milder conditions.
  • Direct synthesis of free phenolic precursors via oxidative coupling, though this method has limited success .

Q. How does this compound facilitate Rh(III)-catalyzed oxidative ortho-olefination?

  • Methodological Answer : The BINOL derivative acts as a chiral ligand in CpRh(III) complexes, enabling enantioselective C–H activation. The unsubstituted cyclopentadienyl (Cp) ligand enhances the electron-deficient nature of Rh, accelerating both C–H rhodation and alkene insertion steps. For example, diolefination of protected BINOL with acrylates achieved 85% yield and >95% ee under mild conditions (room temperature, 12 h) .

  • Mechanistic Insight : DFT studies show the CpRh(III)-BINOL complex stabilizes the transition state via π-π interactions between naphthyl groups and substrates, lowering activation energy by ~5 kcal/mol .

Q. What computational methods predict racemization barriers for BINOL derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates rotational barriers for binaphthyl systems. For 1,1'-binaphthalene-2,2'-diol, the anti pathway with a centrosymmetric transition state has a Gibbs energy barrier of ~35 kcal/mol, consistent with experimental racemization temperatures (>200°C) . Steric bulk from 3,3'-substituents (e.g., naphthylphenyl groups) increases this barrier, enhancing configurational stability .

  • Key Computational Data :

CompoundΔG‡ (kcal/mol)MethodReference
Unsubstituted BINOL35.2B3LYP/6-31G*
3,3'-Bis(naphthylphenyl)-BINOL42.1M06-2X/def2-TZVP

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol
Reactant of Route 2
Reactant of Route 2
(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol

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